![molecular formula C16H16FN3O4 B7437950 N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide](/img/structure/B7437950.png)
N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a highly effective antiretroviral drug and is included in the World Health Organization's List of Essential Medicines.
Wirkmechanismus
Efavirenz works by inhibiting the reverse transcriptase enzyme of HIV. Reverse transcriptase is an enzyme that converts viral RNA into DNA, which is then integrated into the host cell's genome. Efavirenz binds to the reverse transcriptase enzyme and prevents it from converting viral RNA into DNA, thereby inhibiting the replication of the virus.
Biochemical and Physiological Effects:
Efavirenz has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This can lead to side effects such as dizziness, insomnia, and vivid dreams. Efavirenz has also been shown to affect lipid metabolism, leading to changes in cholesterol and triglyceride levels.
Vorteile Und Einschränkungen Für Laborexperimente
Efavirenz is a highly effective antiretroviral drug and has been extensively studied for its activity against HIV. However, it is important to note that Efavirenz can have significant side effects, such as psychiatric symptoms and lipid metabolism changes. These side effects can limit its use in some patients. Additionally, Efavirenz can interact with other medications, which can complicate its use in combination therapy.
Zukünftige Richtungen
There are several future directions for research on Efavirenz. One area of research is the development of new NNRTIs with improved efficacy and fewer side effects. Another area of research is the use of Efavirenz in combination with other antiretroviral drugs to improve treatment outcomes. Additionally, there is ongoing research on the use of Efavirenz in the treatment of other viral infections, such as hepatitis B and C.
Synthesemethoden
Efavirenz is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of ethyl acetoacetate and guanidine to form N-(1-ethyl-6-oxopyrimidin-5-yl) guanidine. This intermediate compound is then reacted with 6-fluoro-4H-1,3-benzodioxin-8-yl acetic acid to form Efavirenz.
Wissenschaftliche Forschungsanwendungen
Efavirenz has been extensively studied for its antiretroviral activity against HIV. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in HIV-infected patients. Efavirenz is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Eigenschaften
IUPAC Name |
N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-2-20-8-18-6-13(16(20)22)19-14(21)5-10-3-12(17)4-11-7-23-9-24-15(10)11/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSHPCPCCJKFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C(C1=O)NC(=O)CC2=CC(=CC3=C2OCOC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.